Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

Bastadin 10 nuclear magnetic resonance NMR
data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bastadin 10

CAS No.: 127687-08-5

Cat. No.: S634368

NMR Analysis of Related Bastadin Compounds

The table below summarizes the key NMR experimental details and characteristic data for several sulfated

bastadin analogs, illustrating the standard approach for their structural elucidation.

Compound Key NMR Notable Chemical Shifts & Structural Source
Name Techniques Features Reference

| 1-O-sulfatohemibastadin-1 (2) | (A1H ), (AM{13}C ), COSY, HSQC, HMBC, nOe | « C1 (6 149.7): Upfield
shift indicates O-sulfation. « C2 (8 116.7) & C6 (6 123.4): Downfield shifts confirm O-sulfation. * Ketoxime
configuration: E-configuration. | [1] | | 1-O-sulfatohemibastadin-2 (3) | (A1H ), (A{13}C ), HMBC | « C1'
(8 150.7): Assigned based on HMBC correlations. « H3'/H5' (8 7.38, s, 2H): Overlapping signals. | [1] |

Experimental Protocol for NMR Structure Elucidation

For researchers looking to characterize a compound like Bastadin 10, the following workflow, derived from

the analysis of its analogs, outlines the standard experimental process. The diagram below summarizes the

key stages.
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The specific experimental steps involved are:

e Sample Preparation: The compound is dissolved in a deuterated solvent, typically CDzOD
(methanol-da4), with chemical shifts referenced to the residual solvent proton signal (6 3.30 ppm) [1].
o Data Acquisition: A suite of one and two-dimensional NMR experiments are performed [1]:
o 1D Experiments: Standard (*1H ) and ( ~{13}C ) NMR.
o 2D Experiments:
= COSY: Identifies proton-proton through-bond correlations.
= HSQC: Identifies direct (*1H )-(~{13}C ) couplings for assigning protonated carbons.
= HMBC: Identifies long-range ( ~1H )-( ~{13}C ) couplings (2-4 bonds), crucial for
connecting molecular fragments and assigning quaternary carbons.
= nOe: Provides information about spatial proximity between atoms, which can be used to
determine stereochemistry.
e Structure Assembly & Validation:
o Spectral Interpretation: NMR signals are assigned to specific atoms in the molecule. For
bastadins, the configuration of the ketoxime group is typically determined to be E [1].
o Chemical Shift Analysis: The position of functional groups like O-sulfate esters is confirmed
by characteristic changes in ( ~{13}C ) chemical shifts. Upon sulfation of a phenol, the ipso
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carbon shifts upfield (Ad ~ -2.8 to -5.0 ppm), while the ortho carbon signals shift downfield (Ad
+6.3 to +7.8 ppm) [1].

o Mass Spectrometry: Data from techniques like MALDI HRMS is used to confirm the molecular
formula and the presence of bromine atoms based on isotopic patterns [1].

A Path Forward for Finding Bastadin 10 Data

Since the specific data was not found in the current search, I suggest you:

e Consult Specialized Databases: Search in natural product and chemical databases like MarinLit
(focused on marine natural products) or SciFinder.

¢ Review Foundational Literature: Look for the original isolation paper for Bastadin 10. A key
reference cited in the search results is: "Bastadin 10 stabilizes the open conformation of the
ryanodine-sensitive Ca2+ channel in an FKBP12-dependent manner," J Biol Chem, 1999 [2]. The
experimental section of this paper may contain the desired NMR data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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